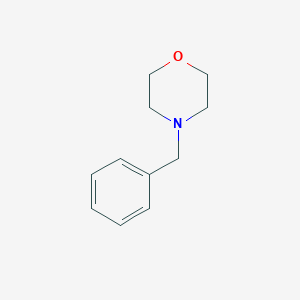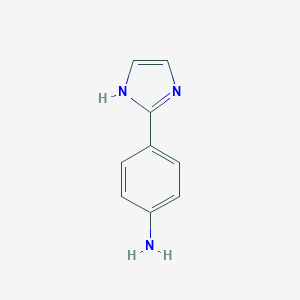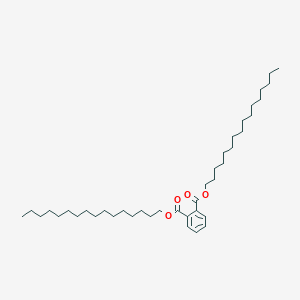
Phtalate de dihexadécyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecyl phthalate is a chemical compound that is widely used in various industries. It is a transparent oily liquid that is colorless to light yellow . It is known for its good solubility and can dissolve in various organic solvents . It has low volatility and high stability, so it hardly evaporates at room temperature . It is used mainly as a plasticizer, enhancing the softness and extensibility of plastics, and is commonly used in the production of polyvinyl chloride (PVC) . It can also be used as an additive in coatings, inks, and adhesives to increase their softness, extensibility, and adhesion .
Synthesis Analysis
Dihexadecyl phthalate can be prepared by the reaction of n-butanol with phthalic acid . The specific method involves mixing n-butanol and phthalic acid in a certain ratio, reacting under high temperature conditions in the presence of aluminum chloride, and generating dihexadecyl phthalate .Molecular Structure Analysis
The molecular formula of Dihexadecyl phthalate is C32H67O4P . Its molecular weight is 546.85 . The linear formula is [CH3(CH2)15O]2P(O)OH .Physical And Chemical Properties Analysis
Dihexadecyl phthalate has good solubility and can dissolve in various organic solvents . It has low volatility and high stability, so it hardly evaporates at room temperature . The melting point of Dihexadecyl phthalate is about -35°C, and the boiling point is about 340°C . It is a non-flammable and stable compound .Applications De Recherche Scientifique
Évaluation de l'impact environnemental
Le phtalate de dihexadécyle, en tant que membre du groupe des esters de phtalate (PAE), est souvent étudié pour sa distribution et son impact environnementaux. Des recherches ont montré que les PAE peuvent s'accumuler dans les sols de rizières, ce qui représente une menace pour la santé humaine en raison de leurs risques cancérigènes potentiels . Comprendre le comportement du this compound dans les environnements terrestres est essentiel pour évaluer les risques écologiques et développer des stratégies de rémédiation.
Safety and Hazards
Dihexadecyl phthalate poses certain risks to human absorption, and long-term contact may affect the reproductive system and the endocrine system . Therefore, precautions should be taken to prevent inhalation, ingestion, and skin contact . Good ventilation should be maintained, and personal protective equipment such as gloves and goggles should be used . Contact with strong oxidants should be avoided to prevent fire .
Mécanisme D'action
Target of Action
Dihexadecyl phthalate primarily targets nuclear receptors and membrane receptors within cells. These receptors play crucial roles in regulating gene expression and cellular signaling pathways, which are essential for maintaining cellular homeostasis and function .
Mode of Action
Dihexadecyl phthalate interacts with its targets by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs) . This binding can lead to changes in the conformation of these receptors, altering their ability to regulate gene transcription. Additionally, it can interfere with membrane receptor signaling, disrupting normal cellular communication .
Biochemical Pathways
The compound affects several biochemical pathways, including:
- Endocrine signaling pathways : By interacting with hormone receptors, dihexadecyl phthalate can disrupt the synthesis, transport, and metabolism of hormones, leading to altered endocrine functions .
- Lipid metabolism pathways : Its interaction with PPARs can influence lipid metabolism, potentially leading to metabolic disorders .
- Reproductive pathways : It can affect pathways involved in reproductive health, potentially leading to fertility issues .
Pharmacokinetics
The pharmacokinetics of dihexadecyl phthalate involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
At the molecular and cellular levels, dihexadecyl phthalate’s action can lead to:
- Endocrine disruption : Imbalances in hormone levels and functions, potentially leading to various health issues .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of dihexadecyl phthalate. For instance:
- Chemical interactions : The presence of other chemicals can either enhance or inhibit its activity through competitive binding or chemical reactions .
Understanding the mechanism of action of dihexadecyl phthalate is crucial for assessing its potential risks and developing strategies to mitigate its adverse effects on health and the environment.
Analyse Biochimique
Cellular Effects
The cellular effects of Dihexadecyl phthalate are not well-documented. Phthalates like Di (2-ethylhexyl) phthalate (DEHP) have been shown to affect various cellular processes. For instance, DEHP exposure in early life can damage the endocrine system of offspring . DEHP could affect the fetal reproductive system by regulating the synthesis of hormones during pregnancy .
Molecular Mechanism
Phthalates are known to induce damage through a number of mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and also altering the expression and activity of the most important antioxidant enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of Dihexadecyl phthalate in laboratory settings are not well-documented. Studies on Di (2-ethylhexyl) phthalate (DEHP) have shown that it has stable chemical properties and is difficult to degrade in the environment. The hydrolysis half-life of DEHP can reach several decades .
Dosage Effects in Animal Models
The effects of Dihexadecyl phthalate dosage in animal models are not well-documented. Phthalates exhibit low acute toxicity in animal models or humans with LD 50 values being between or above 1–30 g/kg body weight. In sub-chronic rodent studies, phthalates induced dose-related adverse effects in the liver and kidney .
Metabolic Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
Phthalates are known to contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions .
Propriétés
IUPAC Name |
dihexadecyl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-43-39(41)37-33-29-30-34-38(37)40(42)44-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXCGJKBBBBNPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-18-4 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13372-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexadecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
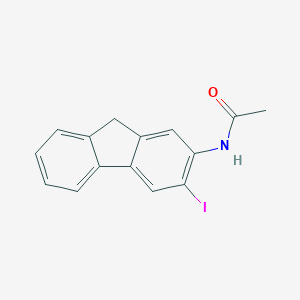


![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

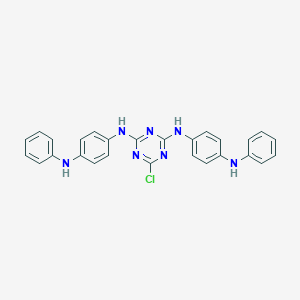
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)



